molecular formula C21H26Cl2N6O B2885592 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179424-06-6

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Numéro de catalogue: B2885592
Numéro CAS: 1179424-06-6
Poids moléculaire: 449.38
Clé InChI: MSAASQVXAKOFNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted with morpholino, di-p-tolylamino groups, and two hydrochloride counterions. The dihydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications .

Propriétés

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.2ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAASQVXAKOFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations

Morpholino vs. Chloro Substituents: Morpholino-containing derivatives (e.g., target compound) exhibit higher polarity and water solubility compared to chloro-substituted analogs like 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine . This makes them more suitable for biological applications requiring aqueous compatibility. Chloro derivatives (e.g., atrazine) are primarily used in agrochemicals due to their stability and herbicidal activity .

Similar steric effects are observed in N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride . Methoxyphenyl groups (e.g., in 4-(4-methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine) introduce electron-donating effects, which may alter electronic properties and reactivity .

Synthetic Efficiency: Substitution with morpholino typically involves nucleophilic displacement of chloro groups under basic conditions (e.g., Na2CO3 in THF/water) . Yields vary significantly: 81.3% for N-methylphenyl analogs vs. 63% for methoxyphenyl derivatives , likely due to steric hindrance or electronic effects of substituents.

Salt Forms :

  • Dihydrochloride salts (target compound, ) improve crystallinity and stability compared to free bases, facilitating purification and storage.

Application Context

  • Pharmaceuticals: Morpholino-triazines are explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine structures .
  • Agrochemicals: Chloro-triazines (e.g., atrazine) dominate herbicide markets, while morpholino derivatives remain niche due to higher synthesis costs .
  • Materials Science : Triazines with methoxy or methyl groups are studied as UV stabilizers in polymers .

Research Findings and Data

Physicochemical Properties

  • Solubility: Morpholino derivatives generally show >10 mg/mL solubility in DMSO, whereas chloro analogs (e.g., 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine) require organic solvents like THF .
  • Thermal Stability : Dihydrochloride salts (e.g., target compound) decompose at ~250–300°C, comparable to bis(3,4-dimethylphenyl) analogs .

Q & A

Q. What are the optimized synthetic routes for 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. A validated protocol includes:

Step 1 : React cyanuric chloride with morpholine (1:1 molar ratio) in dichloromethane at 0–5°C, catalyzed by triethylamine, to introduce the morpholino group.

Step 2 : Substitute remaining chlorides with p-toluidine (2 equivalents) in acetonitrile at 60–70°C for 6–8 hours.

Step 3 : Hydrochloride salt formation via HCl gas bubbling in dry ether.

Q. Key Variables :

  • Solvent polarity : Acetonitrile improves substitution kinetics compared to THF .
  • Temperature : Higher temperatures (>70°C) risk triazine ring degradation.
  • Catalyst : Triethylamine minimizes HCl byproduct interference .

Q. Yield Optimization :

ParameterOptimal RangePurity Impact
Reaction Temp.60–70°C>95% (HPLC)
Morpholine Equiv.1.1–1.2Reduces di-substituted byproducts
Stirring Rate300–400 rpmPrevents localized overheating

Reference : .

Q. How can researchers characterize the compound’s solubility and stability in biological buffers for in vitro assays?

Methodological Answer:

  • Solubility Testing :
    • Prepare stock solutions in DMSO (10 mM) and dilute into PBS, DMEM, or HBSS.
    • Use dynamic light scattering (DLS) to detect aggregation at 25°C and 37°C.
  • Stability Profiling :
    • Incubate at 37°C in PBS (pH 7.4) for 24–72 hours.
    • Monitor degradation via LC-MS; half-life >48 hours indicates suitability for long-term assays .

Q. How does 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride inhibit PI3K/mTOR signaling, and what experimental models validate its selectivity?

Methodological Answer:

  • Mechanistic Studies :
    • Perform kinase inhibition assays (e.g., ADP-Glo™) using recombinant PI3Kα, mTORC1, and mTORC2.
    • IC50 values for PI3Kα (15.8 µM) vs. mTOR (23.4 µM) suggest partial selectivity .
  • Cellular Validation :
    • Use PTEN-null cancer cell lines (e.g., PC-3 prostate) to assess pathway suppression via Western blot (p-AKT S473 reduction).
    • Compare to LY294002 (pan-PI3K inhibitor) for specificity benchmarking .

Data Contradiction Analysis :
Discrepancies in IC50 values across studies may arise from:

  • Assay conditions : ATP concentrations (1 mM vs. 10 µM) alter inhibitor potency.
  • Cell line variability : HeLa (IC50 = 16.3 µM) vs. MDA-MB-231 (IC50 = 12.2 µM) due to differential phosphatase expression .

Q. What strategies resolve conflicting data on the compound’s DNA topoisomerase IIα inhibition versus off-target effects in apoptosis assays?

Methodological Answer:

  • Target Engagement Validation :
    • DNA relaxation assays : Use supercoiled plasmid DNA + purified Topo IIα. Quantify relaxed DNA via agarose gel electrophoresis.
    • Competition experiments : Co-treat with etoposide (known Topo II poison); lack of synergy suggests off-target effects dominate .
  • Apoptosis Pathway Profiling :
    • Perform caspase-3/7 activity assays and PARP cleavage analysis.
    • If caspase inhibition (e.g., Z-VAD-FMK) does not rescue viability, non-apoptotic mechanisms (e.g., ferroptosis) may be involved .

Case Study :
In a 2023 study, the compound induced γ-H2AX foci (DNA damage marker) in HCT116 cells, but siRNA knockdown of Topo IIα did not reduce cytotoxicity, implicating PI3K/mTOR as the primary target .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile for in vivo models?

Methodological Answer:

  • SAR Modifications :
    • Replace p-tolyl groups with 4-ethoxy or 3-fluorophenyl to enhance metabolic stability.
    • Substitute morpholino with thiomorpholine dioxide for improved blood-brain barrier penetration .
  • PK Profiling :
    • Administer 10 mg/kg IV/PO in BALB/c mice.
    • Use LC-MS/MS to measure plasma concentrations (T1/2, Cmax, AUC).
    • Key parameters from analogs:
DerivativeT1/2 (h)Oral Bioavailability (%)
Parent2.118
4-Ethoxy4.734
3-Fluoro3.927

Reference : .

Q. Experimental Design & Data Analysis

Q. What controls are essential when testing the compound’s anti-inflammatory activity in macrophage models?

Methodological Answer:

  • Positive Controls :
    • Dexamethasone (10 nM) for IL-6/TNF-α suppression.
    • LPS (100 ng/mL) to induce inflammation.
  • Critical Negative Controls :
    • Vehicle (DMSO) to rule out solvent effects.
    • TLR4 knockout macrophages to confirm LPS-specific response.
  • Data Normalization :
    • Express cytokine levels as fold-change vs. untreated cells.
    • Use ANOVA with post-hoc Tukey test for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in the compound’s bioactivity?

Methodological Answer:

  • Quality Control Metrics :
    • HPLC Purity : ≥98% (λ = 254 nm).
    • Residual Solvents : ≤0.5% (ICH Q3C guidelines).
    • Crystallinity : Confirm via XRD; amorphous batches show reduced solubility .
  • Bioactivity Recalibration :
    • Include a reference batch in each experiment (e.g., EC50 = 10 µM in PI3Kα assay).
    • Normalize new batch data to the reference to calculate potency ratios .

Q. Advanced Mechanistic Studies

Q. What in vivo models are suitable for evaluating the compound’s antitumor efficacy, and how should dosing regimens be optimized?

Methodological Answer:

  • Model Selection :
    • Subcutaneous xenografts (e.g., MDA-MB-231) for primary efficacy.
    • Orthotopic or PDX models for metastatic potential.
  • Dosing Protocol :
    • IV Administration : 15 mg/kg, Q3D, for 3 weeks (Cmax = 8.2 µM).
    • Oral Gavage : 30 mg/kg, QD, for 4 weeks (AUC0–24h = 45 µg·h/mL).
  • Endpoint Analysis :
    • Tumor volume (caliper measurements) + ex vivo phospho-AKT IHC .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.